![molecular formula C10H13BrClN B1378714 6-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride CAS No. 1803609-55-3](/img/structure/B1378714.png)
6-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
Übersicht
Beschreibung
6-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a chemical compound with the molecular formula C10H13BrClN . It has a molecular weight of 262.57 g/mol . The IUPAC name for this compound is 6-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride .
Molecular Structure Analysis
The InChI code for 6-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is 1S/C10H12BrN.ClH/c11-10-3-1-2-8-4-6-12-7-5-9(8)10;/h1-3,12H,4-7H2;1H
. The Canonical SMILES is C1CNCCC2=C1C=CC=C2Br.Cl
. These codes provide a textual representation of the compound’s structure and can be used to generate a 3D model .
Physical And Chemical Properties Analysis
The compound has a computed topological polar surface area of 12 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are both 260.99199 g/mol . The compound is covalently bonded and has a unit count of 2 .
Wissenschaftliche Forschungsanwendungen
D1 Dopamine Receptor Ligands
One of the notable applications of 6-bromo derivatives of tetrahydro-1H-2-benzazepine is as high-affinity ligands for the D1 dopamine receptor. A study highlighted the synthesis and evaluation of (+/-)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3- benzazepin as a new high-affinity D1 dopamine receptor ligand. This compound, alongside its structural analogues, exhibits significant affinity towards D1 receptors, suggesting potential for in vivo studies and further pharmacological exploration (Neumeyer et al., 1991).
Synthesis of Tetrahydro-Benzazepines
Another area of research involves the synthesis of tetrahydro-2 and 3-benzazepines and their derivatives. For instance, the hydrobromide salts of specific compounds have been cyclized to produce various tetrahydro-1H-2-benzazepines, showcasing methodologies for the creation of these chemical structures (Deady et al., 1973).
Chemical Reagents and Intermediates
Research on the preparation of benzazepine derivatives as intermediates for pharmaceuticals is another application. A novel synthesis route was developed for 3-[(1-ethoxycarbonyl-3-phenylpropyl) amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate tert-butyl ester, an intermediate of benazepril hydrochloride, using tert-butyl-3-bromo-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine among other starting materials (Hassan et al., 2007).
Stereoisomeric Studies
The synthesis and characterization of stereoisomeric probes for the D1 dopamine receptor using 6-bromo analogues of tetrahydro-1H-3-benzazepine highlight the compound's role in studying receptor binding affinities and selectivity, offering insights into the structural requirements for receptor interaction (Neumeyer et al., 1992).
Zukünftige Richtungen
While specific future directions for 6-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride are not available in the retrieved data, similar compounds have been studied for their potential as positron emission tomography (PET) imaging agents for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for several neurological disorders . This suggests potential future research directions in the field of medical imaging and neurological disorder treatment.
Eigenschaften
IUPAC Name |
6-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-10-5-1-3-8-7-12-6-2-4-9(8)10;/h1,3,5,12H,2,4,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSFRCPFDORPDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=CC=C2Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.